
Cresyl saligenin
Overview
Description
Cresyl saligenin is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Mechanisms
Cresyl saligenin phosphate exhibits both phosphorylating and alkylating properties, allowing it to form covalent adducts with amino acids such as histidine, lysine, and tyrosine. This dual reactivity is significant for understanding its toxicological effects and mechanisms of action. The phosphorylation of tyrosine residues occurs through a mechanism that opens the cyclic structure of CBDP, while histidine and lysine residues undergo alkylation .
Toxicological Research
Neurotoxicity Studies
this compound phosphate is linked to delayed neurotoxicity, particularly in cases involving exposure to tri-o-cresyl phosphate (TOCP), which is commonly used as an anti-wear additive in jet engine lubricants. Research indicates that exposure to TOCP can lead to the formation of CBDP in vivo, contributing to neurotoxic effects observed in individuals exposed to contaminated aircraft environments .
Case Study: Aerotoxic Syndrome
Aerotoxic syndrome has been associated with exposure to this compound phosphate among pilots and passengers. Studies have identified adducts formed by CBDP on butyrylcholinesterase (BChE) in human plasma, indicating potential biomarkers for exposure . The identification of these adducts can aid in understanding the health risks associated with prolonged exposure to contaminated cabin air.
Biochemical Applications
Enzyme Inhibition Studies
this compound phosphate is a potent inhibitor of cholinesterases, including BChE and acetylcholinesterase (AChE). Its high reactivity makes it a valuable tool for studying enzyme kinetics and mechanisms of inhibition. Research has demonstrated that CBDP forms stable adducts with the active site serine residue in BChE, providing insights into the enzyme's protective role against organophosphate toxicity .
Detection Methods
The detection of this compound phosphate and its adducts in biological samples is crucial for assessing exposure levels. Advanced techniques such as mass spectrometry have been employed to identify specific adducts formed between CBDP and proteins like human serum albumin. These methods allow for sensitive detection of low concentrations of the compound in plasma samples .
Summary Table of Key Findings
Application Area | Details |
---|---|
Toxicological Research | Linked to neurotoxicity; implicated in aerotoxic syndrome among airline personnel. |
Enzyme Inhibition | Potent inhibitor of cholinesterases; forms stable adducts with BChE and AChE. |
Detection Techniques | Utilizes mass spectrometry for identifying protein adducts; sensitive assays developed for exposure assessment. |
Chemical Reactions Analysis
Reaction with Cholinesterases
CBDP irreversibly inhibits human butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) through phosphorylation of their catalytic serine residues:
-
BChE inhibition occurs with bimolecular rate constants of (E form) and (E′ form) .
-
AChE inhibition is 10–100× slower than BChE, highlighting BChE’s role as a primary scavenger of CBDP .
-
Aging kinetics reveal ultra-rapid dealkylation, forming a stable phosphate adduct () on Ser198 of BChE, confirmed by -water incorporation experiments .
Enzyme | Aging Half-Life | Final Adduct Mass Shift | |
---|---|---|---|
BChE (E) | <1 min | +80 Da | |
BChE (E′) | <1 min | +80 Da | |
AChE | – | <1 min | +80 Da |
Crystallographic studies confirm the phosphate adduct occupies the BChE active site, preventing reactivation .
Reaction with Human Serum Albumin (HSA)
CBDP forms stable adducts with histidine, lysine, and tyrosine residues on HSA through distinct mechanisms :
Residue | Reaction Type | Mass Shift | Example Peptide Sequence | Modified Position |
---|---|---|---|---|
Tyrosine | Phosphorylation | +170 Da | YLYEIAR | Y138, Y140 |
Histidine | Alkylation | +106 Da | SLHTLFGDK | H67 |
Lysine | Alkylation | +276 Da | KQTALVELVK | K525 |
-
Phosphorylation occurs via nucleophilic attack on phosphorus, displacing saligenin.
-
Alkylation involves benzylic carbon attack, forming o-hydroxybenzyl adducts .
-
Multiple adducts per HSA molecule suggest broad reactivity, with implications for toxicity beyond cholinesterase inhibition .
Structural and Mechanistic Insights
-
Ring-opening dynamics : CBDP’s 1,3,2-dioxaphosphorinane ring adopts half-chair or boat conformations during reactions, influencing adduct stability .
-
Dual reactivity : CBDP uniquely exhibits both phosphorylating (tyrosine) and alkylating (histidine/lysine) properties .
-
Mass spectrometry : LC-MS/MS detects adducts at sub-nanomolar sensitivity (limit: in 0.5 mL plasma) .
Toxicological Implications
-
Biomarker potential : BChE adducts serve as exposure markers for TOCP, detectable 24–48 hrs post-exposure .
-
Non-cholinergic toxicity : HSA adducts may contribute to oxidative stress and immune responses in aerotoxic syndrome .
-
Environmental persistence : CBDP’s stability in jet oils necessitates ongoing exposure monitoring .
These findings underscore CBDP’s complex reactivity and its role in organophosphate toxicity. Further studies are needed to elucidate long-term health impacts of low-level exposure.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for detecting Cresyl saligenin phosphate (CBDP) adducts in human plasma samples?
- Answer : CBDP exposure can be detected by analyzing covalent adducts formed with butyrylcholinesterase (BChE) in plasma. A validated approach involves immunopurification of BChE followed by pepsin digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify phosphorylated peptides. This method leverages the irreversible binding of CBDP to BChE's active site serine (Ser-198) . Researchers should ensure protocols include controls for enzyme activity assays and matrix-matched calibration to address variability in plasma samples.
Q. How should researchers design experiments to characterize the inhibitory kinetics of CBDP on cholinesterases?
- Answer : Kinetic studies require purified human acetylcholinesterase (AChE) or BChE incubated with CBDP at varying concentrations and time points. Use Ellman’s assay to measure residual enzyme activity, and fit data to a second-order rate equation to determine inhibition constants (ki). Include thermal denaturation controls to distinguish aging (irreversible inhibition) from spontaneous reactivation .
Q. What are the critical considerations for synthesizing and handling CBDP in laboratory settings?
- Answer : CBDP must be synthesized under inert conditions due to its reactivity. Reference protocols recommend dissolving CBDP in acetonitrile (100 mM stock) and storing at −80°C. Handling requires personal protective equipment (PPE), fume hoods, and institutional safety approvals. Purity verification via <sup>31</sup>P NMR or HPLC is essential to avoid confounding experimental outcomes .
Q. Which analytical techniques are most reliable for confirming CBDP’s structural identity and purity?
- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) are gold standards. For purity assessment, reverse-phase HPLC with UV detection (λ = 220–280 nm) is recommended. Cross-validate results with commercial or literature spectral databases to ensure reproducibility .
Q. How can researchers address challenges in replicating CBDP’s metabolic activation from tricresyl phosphate (TCP) in vitro?
- Answer : Use liver microsomes or recombinant cytochrome P450 enzymes (e.g., CYP3A4) to model TCP metabolism. Optimize incubation conditions (pH, temperature, cofactors) and quantify CBDP yield via LC-MS. Include negative controls without NADPH to confirm enzymatic activation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in the proposed mechanisms of CBDP-induced BChE aging?
- Answer : Conflicting evidence on histidine (His-438) involvement in aging requires comparative studies using wild-type vs. His-438Ala mutant BChE. Employ time-resolved X-ray crystallography to track structural changes post-inhibition, complemented by quantum mechanics/molecular mechanics (QM/MM) simulations to model proton transfer pathways .
Q. How can researchers investigate off-target protein adducts of CBDP beyond BChE?
- Answer : Perform proteome-wide screening using clickable CBDP analogs with alkyne tags for affinity enrichment. After in vitro or in vivo exposure, conjugate adducts via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by tryptic digestion and LC-MS/MS. Prioritize histidine-rich proteins based on adduct stability assays .
Q. What advanced statistical models are suitable for analyzing dose-response relationships in CBDP toxicity studies?
- Answer : Bayesian hierarchical models accommodate sparse data and inter-individual variability. Use Markov chain Monte Carlo (MCMC) sampling to estimate posterior distributions for toxicity thresholds (e.g., IC50). Validate models with bootstrap resampling and compare to frequentist approaches (e.g., probit analysis) .
Q. Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise (e.g., adduct sites in BChE), apply orthogonal techniques (e.g., crystallography vs. mutagenesis) and meta-analyses of published kinetic parameters. Discuss limitations in model systems (e.g., recombinant enzymes vs. native plasma BChE) .
- Experimental Reproducibility : Document detailed protocols for enzyme purification, CBDP handling, and MS parameters in supplementary materials. Share raw data and code for statistical analyses in public repositories (e.g., Zenodo, GitHub) .
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[hydroxy-(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O2/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,14-16H,1H3 |
InChI Key |
QMIIYQVYBXUULW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.